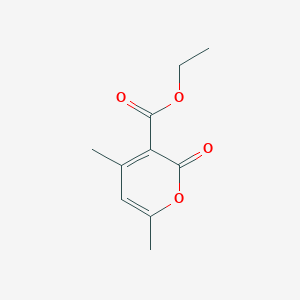
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol . It is also known by other names such as Ethyl isodehydroacetate and Ethyl 4,6-dimethyl-5-coumalate . This compound is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom.
Méthodes De Préparation
The synthesis of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate typically involves the reaction of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid with ethanol in the presence of a catalyst . The reaction conditions often include heating under reflux to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical transformations that produce biologically active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate: A closely related compound with similar chemical properties.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another pyran derivative with different ester groups.
4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid: The carboxylic acid counterpart of the ester. The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications.
Propriétés
Numéro CAS |
404339-52-2 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
ethyl 4,6-dimethyl-2-oxopyran-3-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-4-13-9(11)8-6(2)5-7(3)14-10(8)12/h5H,4H2,1-3H3 |
Clé InChI |
NHLIKKZCPWXSMK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(OC1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



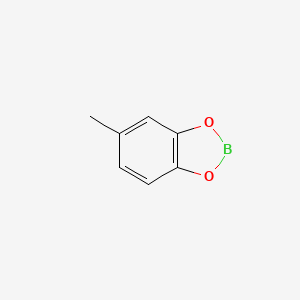
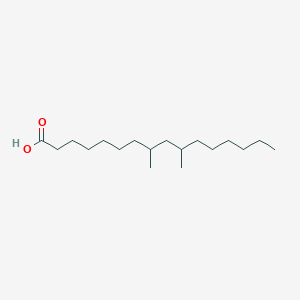
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![(1r,3r,4r)-3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14251039.png)
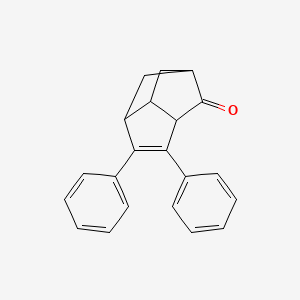
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)

![Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14251057.png)
![1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14251067.png)
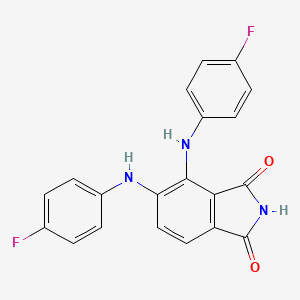
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)
![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)
![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)
